5-Amino-1,3,4-oxadiazole-2-carbohydrazide
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Overview
Description
5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom in a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, or molecular iodine .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles, including this compound, often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of isothiocyanates with hydrazine hydrate and acid chlorides under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds .
Scientific Research Applications
5-Amino-1,3,4-oxadiazole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. This compound targets various molecular pathways, including those involved in cell wall synthesis and protein synthesis .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in materials science.
1,2,5-Oxadiazole: Exhibits distinct chemical properties and is used in different industrial applications.
Uniqueness: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicine, agriculture, and industry .
Properties
Molecular Formula |
C3H5N5O2 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carbohydrazide |
InChI |
InChI=1S/C3H5N5O2/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9) |
InChI Key |
MXDZSJVKBRLLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)NN |
Origin of Product |
United States |
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